molecular formula C18H17N3O4S2 B2771413 N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide CAS No. 886921-60-4

N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide

Cat. No.: B2771413
CAS No.: 886921-60-4
M. Wt: 403.47
InChI Key: KAXDZOCXQBMKAN-UHFFFAOYSA-N
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Description

N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and industrial applications due to their diverse chemical properties.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-3-27(24,25)16-7-5-4-6-13(16)17(23)21-18-20-14-9-8-12(19-11(2)22)10-15(14)26-18/h4-10H,3H2,1-2H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXDZOCXQBMKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative.

    Sulfonylation: The ethylsulfonyl group can be introduced using ethylsulfonyl chloride in the presence of a base.

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies such as binding assays and pathway analysis.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
  • N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(propylsulfonyl)benzamide

Uniqueness

N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide is unique due to its specific ethylsulfonyl group, which may confer distinct chemical and biological properties compared to its methyl or propyl analogs. These differences can affect its reactivity, solubility, and interaction with biological targets.

Q & A

Q. What are the recommended synthetic routes for N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Core Benzothiazole Formation : Condensation of 6-acetamidobenzo[d]thiazol-2-amine with a sulfonyl-activated benzoyl chloride derivative.

Sulfonyl Group Introduction : Reaction with ethylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

Purification : Column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures.

Q. Key Optimization Parameters :

  • Temperature control (60–80°C for amide coupling).
  • Use of catalysts like DMAP for enhanced reaction efficiency.
StepReagents/ConditionsYield (%)Purity (HPLC)
1DCM, RT, 12h65–70≥90%
2Et₃N, THF, 60°C75–80≥95%

Q. How is the structural characterization of this compound performed?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., ethylsulfonyl protons at δ 1.2–1.4 ppm; acetamido carbonyl at ~168 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 433.12 g/mol).
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and 1150 cm⁻¹ (sulfonyl S=O) .

Q. Table: Key Spectral Signatures

Functional GroupNMR Shift (ppm)IR Absorption (cm⁻¹)
Acetamido C=O168 (¹³C)1650
Ethylsulfonyl S=O-1150
Benzothiazole C-S125 (¹³C)680

Advanced Research Questions

Q. What is the proposed mechanism of action against microbial targets?

Methodological Answer: The compound likely inhibits aminoacyl-tRNA synthetases (AARSs) , critical for bacterial protein synthesis. Structural analogs disrupt ATP binding pockets via sulfonyl and benzamide interactions .

Q. Experimental Validation :

  • Enzyme Assays : Measure IC₅₀ values using purified AARSs (e.g., Mycobacterium tuberculosis LeuRS).
  • Molecular Docking : Simulations (AutoDock Vina) show hydrogen bonding between the ethylsulfonyl group and Arg⁷³² residue .

Q. Table: Inhibition Data for Structural Analogs

CompoundTarget EnzymeIC₅₀ (µM)
Analog A (Nitro derivative)Mtb LeuRS0.8
This compoundMtb LeuRS1.2

Q. How to design structure-activity relationship (SAR) studies to optimize bioactivity?

Methodological Answer:

Variation of Substituents :

  • Replace ethylsulfonyl with methylsulfonyl or aryl-sulfonamido groups to assess steric/electronic effects .
  • Modify the acetamido group to cyano or methoxy for polarity adjustments .

Biological Screening :

  • Test analogs against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Evaluate cytotoxicity via MTT assays (e.g., HepG2 cells).

Q. SAR Findings :

ModificationAntimicrobial Activity (MIC, µg/mL)Cytotoxicity (IC₅₀, µM)
Ethylsulfonyl2.5 (S. aureus)>50
4-Fluorophenylsulfonyl1.845

Q. How to resolve contradictions in reported biological activities across studies?

Methodological Answer: Contradictions often arise from:

  • Assay Variability : Differences in bacterial strains (e.g., ATCC vs. clinical isolates) .
  • Solubility Issues : Use DMSO stock solutions ≤0.1% to avoid solvent interference .

Q. Strategies for Consistency :

Standardized Protocols : Follow CLSI guidelines for antimicrobial susceptibility testing.

Dose-Response Curves : Use 8-point dilution series to calculate precise EC₅₀ values.

Control Compounds : Include reference drugs (e.g., ciprofloxacin) for cross-study comparisons .

Q. Table: Activity Discrepancies and Resolutions

StudyReported MIC (µg/mL)Resolution (Adjusted Assay)
A2.5pH 7.4 buffer, 37°C
B5.0pH 6.8 buffer, 35°C

Q. What analytical methods are recommended for assessing purity and stability?

Methodological Answer:

  • HPLC : C18 column, acetonitrile/water gradient (90% purity threshold) .
  • Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions .

Q. Stability Profile :

ConditionDegradation Products% Remaining (28 days)
40°C, 75% RHSulfoxide derivative92%
0.1N HCl, 24hHydrolyzed amide85%

Q. How to evaluate its pharmacokinetic properties in preclinical models?

Methodological Answer:

  • ADME Profiling :
    • Solubility : Shake-flask method in PBS (pH 7.4) .
    • Plasma Protein Binding : Equilibrium dialysis (e.g., 95% bound in murine plasma).
  • In Vivo PK : Administer IV/orally to rodents; collect plasma for LC-MS/MS analysis .

Q. PK Parameters (Rat Model) :

RouteCₘₐₓ (µg/mL)T₁/₂ (h)Bioavailability (%)
IV12.53.2-
Oral4.85.138

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